molecular formula C9H12N2 B1319079 1,2,3,4-Tetrahydroquinolin-4-amine CAS No. 801156-77-4

1,2,3,4-Tetrahydroquinolin-4-amine

Cat. No.: B1319079
CAS No.: 801156-77-4
M. Wt: 148.2 g/mol
InChI Key: UZAOPTDGCXICDB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-4-amine is a heterocyclic organic compound with the molecular formula C9H12N2. It is a derivative of quinoline, featuring a tetrahydroquinoline core with an amine group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroquinolin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the retinoic acid receptor-related orphan receptor (ROR) as an inverse agonist . This interaction inhibits the transcriptional activity of ROR, which is crucial in the regulation of immune responses and inflammation. Additionally, this compound can bind to other nuclear receptors, influencing gene expression and cellular metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, this compound derivatives have been shown to inhibit colony formation and the expression of androgen receptor (AR) and AR-regulated genes . This indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inverse agonist for ROR, binding to its ligand-binding domain and inhibiting its transcriptional activity . This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-17 (IL-17), which are involved in autoimmune diseases and cancer . Additionally, this compound can modulate other signaling pathways by interacting with different nuclear receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, this compound derivatives have demonstrated sustained antiproliferative activity over extended periods . This suggests that the compound maintains its biological activity over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects, such as inhibiting tumor growth in prostate cancer models . At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound derivatives can lead to toxicity in animal models, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and biological activity. For example, it has been shown to affect the metabolism of dopamine by activating the dopamine oxidation pathway and inhibiting dopamine metabolism via the catechol-O-methyltransferase (COMT) pathway . This interaction can lead to changes in metabolic flux and metabolite levels, impacting cellular function and overall metabolism.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its interaction with nuclear receptors suggests that it may localize to the nucleus, where it can modulate gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinolin-4-amine can be synthesized through various methods. One common approach involves the reduction of quinoline derivatives followed by amination. For instance, the reduction of 4-nitroquinoline using hydrogen in the presence of a palladium catalyst can yield this compound . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

1,2,3,4-Tetrahydroquinolin-4-amine is characterized by its molecular formula C9H12N2C_9H_{12}N_2 and features a bicyclic structure that includes a tetrahydroquinoline core. This structural configuration is pivotal for its biological activity and reactivity in chemical synthesis.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. Research indicates that certain tetrahydroquinoline compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for developing new antibiotics and antimicrobial agents .

2. Anticancer Properties
Research into the anticancer potential of tetrahydroquinoline derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms. For instance, compounds derived from this scaffold have demonstrated efficacy against multiple cancer cell lines by targeting specific pathways involved in tumor growth and survival .

3. Neuroprotective Effects
Tetrahydroquinolines have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating conditions like Alzheimer's disease and Parkinson's disease .

4. Cardiovascular Applications
Some derivatives of this compound have shown promise as antihypertensive agents. Their ability to modulate vascular tone and improve blood flow highlights their potential role in cardiovascular therapies .

Summary of Applications

Application Area Description
AntimicrobialEffective against various bacterial strains; potential for new antibiotics
AnticancerInhibits cancer cell proliferation; targets specific tumor pathways
NeuroprotectionProtects neuronal cells; potential treatment for neurodegenerative diseases
CardiovascularModulates vascular tone; potential antihypertensive effects

Case Studies

Antimicrobial Efficacy
A study evaluating the antimicrobial activity of tetrahydroquinoline derivatives found that certain compounds exhibited significant effectiveness against both Gram-positive and Gram-negative bacteria. While specific data on this compound was not provided directly, related compounds showed promising results .

Neuroprotective Research
Investigations into related compounds indicated that tetrahydroquinolines could protect neuronal cells from oxidative stress. Future studies are suggested to explore the neuroprotective effects of this compound specifically .

Biological Activity

Overview

1,2,3,4-Tetrahydroquinolin-4-amine (THQA), with the molecular formula C9H12N2, is a heterocyclic organic compound derived from quinoline. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Notably, THQA acts as an inverse agonist of the retinoic acid receptor-related orphan receptor γ (RORγ), influencing various cellular processes and signaling pathways.

Target of Action : THQA primarily targets RORγ, a nuclear receptor involved in the differentiation of CD4+ T cells into Th17 cells and the production of pro-inflammatory cytokines such as IL-17 and IL-22. By inhibiting RORγ's transcriptional activity, THQA modulates immune responses and has implications in inflammatory diseases.

Mode of Action : The compound binds to the ligand-binding domain of RORγ, effectively inhibiting its activity. This interaction leads to a reduction in the expression of androgen receptors (AR) and AR-regulated genes in prostate cancer cell lines, showcasing its antiproliferative properties.

Biological Activities

THQA exhibits a range of biological activities that can be summarized as follows:

  • Antiproliferative Activity : Demonstrated significant inhibition of colony formation in AR-positive prostate cancer cell lines.
  • Cytokine Modulation : Influences the production of inflammatory cytokines through its action on RORγ.
  • Neuropharmacological Effects : Analogous compounds have shown potential as dual serotonin and dopamine reuptake inhibitors, indicating possible applications in treating mood disorders.

Case Studies

  • Prostate Cancer Inhibition : A study highlighted that THQA significantly inhibited colony formation in prostate cancer cells by downregulating AR expression. This suggests potential therapeutic applications in hormone-sensitive cancers.
  • Neuropharmacology : Research indicated that derivatives of THQA could serve as dual reuptake inhibitors for serotonin and dopamine, potentially benefiting conditions like depression and anxiety .
  • Inflammation Modulation : THQA's role in modulating Th17 cell differentiation presents opportunities for developing treatments for autoimmune diseases.

THQA interacts with various enzymes and proteins, influencing cellular metabolism and signaling pathways. Its binding interactions are crucial for its biological effects:

  • Cellular Effects : Modulates gene expression and cellular functions across different cell types.
  • Subcellular Localization : Likely localizes to the nucleus due to its interaction with nuclear receptors, which is critical for its role in gene regulation.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
1,2,3,4-TetrahydroisoquinolineTetrahydroquinolineVarious biological activities against pathogens
QuinolineHeterocyclic compoundLacks specific biological activity seen in THQA
6-Methoxy-1,2,3,4-tetrahydroquinolineMethoxy-substitutedTubulin polymerization inhibitor

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAOPTDGCXICDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593328
Record name 1,2,3,4-Tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801156-77-4
Record name 1,2,3,4-Tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine interact with its targets to exert its pharmacological effects?

A1: The research paper focuses on the discovery and characterization of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine as a dual serotonin and dopamine reuptake inhibitor. [] While the exact mechanism of interaction with its targets (serotonin and dopamine transporters) is not elaborated in this specific paper, it can be inferred that the compound likely binds to these transporters, inhibiting the reuptake of serotonin and dopamine in the synaptic cleft. This inhibition leads to increased concentrations of these neurotransmitters in the synapse, ultimately contributing to its therapeutic effects. Further research, including binding kinetics and molecular modeling studies, would be needed to elucidate the precise molecular interactions.

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